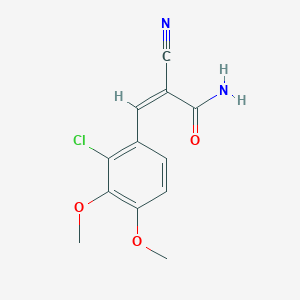

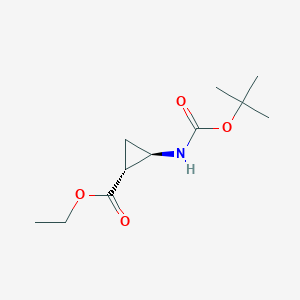

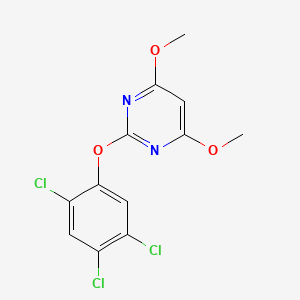

(2Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and can be synthesized using specific methods. In

Aplicaciones Científicas De Investigación

Synthesis and Properties of Stereoregular Polyamides : The research conducted by Bou, Iribarren, and Muñoz-Guerra (1994) focused on synthesizing stereoregular polyamides using L-tartaric acid. Their study involved the creation of highly crystalline polyamides that exhibited moderate optical activity and a pronounced affinity to water, melting in the range of 150-190°C (Bou, Iribarren, & Muñoz-Guerra, 1994).

Stable Chiral Ethyl Zinc Complexes and Polymerization of Lactide : Labourdette et al. (2009) explored the reactivity of chiral diaminophenoxy proligands and their zinc ethyl complexes. They discovered that these complexes catalyzed the ring-opening polymerization of lactide to form atactic poly(lactic acid) (Labourdette et al., 2009).

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids : Bonner and Laskey (1974) introduced a method for detecting tritium in polyacrylamide gels using scintillation autography. This method, which is more sensitive than conventional autoradiography, enables the detection of isotopes with higher emission energies (Bonner & Laskey, 1974).

Synthesis of Quinolines and Related Fused Pyridines : Hayes and Meth–Cohn (1979) focused on the Vilsmeier formylation of secondary and tertiary enamides, leading to the formation of 2-pyridones and 2-chloropyridines. This method allowed for varied substitution in different positions on the pyridine ring (Hayes & Meth–Cohn, 1979).

Synthesis and Structural Analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate : Johnson et al. (2006) synthesized a compound closely related to the one , examining its crystalline structure and bond distances, providing insight into the molecular arrangement and potential applications in material science (Johnson et al., 2006).

Structure-Activity Relationships in Catalytic Hydroamination/Cyclization : Gott et al. (2007) investigated the synthesis of bis(carboxamide) proligands and their complexes with group 4 metals. This study provided insights into the catalytic properties and potential applications in organic synthesis (Gott et al., 2007).

Synthesis and Properties of Polyamides and Polyimides Derived from Dimethyl-Biphenylene : Liaw et al. (1998) synthesized a new diamine containing noncoplanar dimethyl-biphenylene and aryl ether units, leading to the creation of aromatic polyamides. These materials demonstrated significant thermal stability and mechanical strength, indicating potential applications in high-performance materials (Liaw et al., 1998).

Propiedades

IUPAC Name |

(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-17-9-4-3-7(10(13)11(9)18-2)5-8(6-14)12(15)16/h3-5H,1-2H3,(H2,15,16)/b8-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDBWFRGQVENC-YVMONPNESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C(C#N)C(=O)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)

![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)

![4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2751578.png)

![2,4-dichloro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2751579.png)

![3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2751582.png)